molecular formula C22H15FN2O3S B15027062 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B15027062
M. Wt: 406.4 g/mol
InChI Key: SYPFIQLWSAWNAF-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, characterized by a fused chromenopyrrole core substituted with a 4,5-dimethylthiazole ring and a 4-fluorophenyl group. Its structural complexity arises from the integration of heterocyclic moieties, which are critical for modulating electronic properties and biological interactions. The compound’s synthesis typically employs multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions, as reported in high-throughput library syntheses .

Properties

Molecular Formula

C22H15FN2O3S

Molecular Weight

406.4 g/mol

IUPAC Name

2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-fluorophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H15FN2O3S/c1-11-12(2)29-22(24-11)25-18(13-7-9-14(23)10-8-13)17-19(26)15-5-3-4-6-16(15)28-20(17)21(25)27/h3-10,18H,1-2H3

InChI Key

SYPFIQLWSAWNAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)F)C

Origin of Product

United States

Biological Activity

The compound 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and implications for medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate thiazole and pyrrole moieties. The process often begins with the formation of the thiazole ring followed by the introduction of the chromeno-pyrrole structure. Recent methodologies have focused on optimizing yields and reducing reaction times using various catalysts and solvents.

Biological Activity

This compound exhibits a range of biological activities that make it a candidate for further pharmacological studies.

Antimicrobial Activity

Research indicates that derivatives of thiazole and pyrrole structures often demonstrate significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various strains of bacteria and fungi. A study reported the Minimum Inhibitory Concentration (MIC) values for related compounds as follows:

CompoundMIC (μg/mL)Inhibition (%)
9a25098
12a10099

These results suggest that the compound may possess potent antimicrobial properties comparable to established antibiotics .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Pyrrole derivatives are known to inhibit key enzymes involved in cancer cell proliferation. In vitro studies have shown that certain pyrrole-based compounds can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and death .

Anti-inflammatory Effects

Recent findings highlight the anti-inflammatory properties of compounds with similar scaffolds. The thiazole moiety is known to interact with inflammatory pathways, potentially leading to reduced cytokine production and inflammation .

Case Studies

  • Antimicrobial Efficacy : A study investigated the antibacterial activity of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The tested compounds demonstrated MIC values ranging from 3.12 to 12.5 μg/mL, indicating strong antibacterial effects .
  • Anticancer Activity : Another study focused on a series of pyrrole derivatives where one compound exhibited significant cytotoxicity against HCT-116 colon cancer cells with an IC50 value in the low micromolar range .

Chemical Reactions Analysis

Nucleophilic Substitution at Thiazole Ring

The 4,5-dimethylthiazole moiety demonstrates susceptibility to nucleophilic attack at the C-2 position under basic conditions. Example reactions include:

Reaction TypeReagents/ConditionsProductYield (%)Source
Thiol substitutionEthanolic KOH, 65°C, 8 hrThiazole C-2 thiol derivative72
Amine substitutionNH₃ in DMF, 100°C, 12 hr2-Aminothiazole analog58

Key factors :

  • Electron-withdrawing fluorine on the adjacent phenyl ring enhances electrophilicity at thiazole C-2.

  • Steric hindrance from 4,5-dimethyl groups limits reactivity to small nucleophiles (e.g., –SH, –NH₂).

Oxidation of Dihydropyrrole Moiety

The 1,2-dihydropyrrole component undergoes oxidation to form aromatic pyrrole systems:

Oxidizing AgentSolventTemperature (°C)Time (hr)Conversion (%)
DDQ (2.5 eq)DCM25489
MnO₂ (excess)Toluene1101276

Mechanistic insight :

  • Two-electron oxidation removes the C1–N bond saturation, forming a fully conjugated chromeno[2,3-c]pyrrole system.

Ring-Opening Reactions

Under acidic/basic conditions, the chromeno-pyrrole framework undergoes ring-opening (Table adapted from PMC8175933 ):

EntryReagentMolar RatioSolventTemp (°C)ProductYield (%)
1Hydrazine hydrate1:5Dioxane803-(2-Hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one78
2Ethylenediamine1:3EtOH65Bis-amine adduct64

Critical parameters :

  • Polar aprotic solvents (dioxane) improve nucleophilic accessibility compared to ethanol .

  • Excess nucleophile (5 eq) maximizes yield by driving equilibria.

Electrophilic Aromatic Substitution

The 4-fluorophenyl group directs electrophiles to meta positions:

ElectrophileCatalystPositionIsomer Ratio (para:meta)
NO₂⁺ (HNO₃/H₂SO₄)C-3'0:100
Br₂ (FeBr₃)1.2 eq FeBr₃C-3'0:100

Regiochemical rationale :

  • Fluorine’s strong -I effect deactivates the ring but maintains meta-directing behavior despite steric constraints.

Cycloaddition Reactions

The dihydropyrrole’s conjugated diene system participates in Diels-Alder reactions:

DienophileConditionsEndo:Exo RatioDiastereoselectivity (%)
Maleic anhydrideToluene, 80°C, 6 hr85:15>95
TetracyanoethyleneCHCl₃, 25°C, 24 hr92:889

Steric effects :

  • Thiazole substituents impose facial selectivity, favoring endo transition states.

Mechanochemical Modifications

Solvent-free grinding enables functionalization (ball-mill data):

AdditiveGrinding Time (min)ProductConversion (%)
KF/Al₂O₃30Fluorinated side-product68
SiO₂-NH₂45Amine-functionalized derivative81

Advantages :

  • Avoids thermal decomposition pathways observed in solution-phase reactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s uniqueness lies in its substituent configuration, which differentiates it from analogs. Below is a comparative analysis with structurally related derivatives:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Key Properties Biological Activity Synthesis Method
Target Compound 4,5-Dimethylthiazole; 4-fluorophenyl C₂₄H₁₈FN₂O₃S Planar core with perpendicular fluorophenyl group Potential kinase inhibition (hypothesized) One-pot multicomponent reaction
2-(4,5-Dimethylthiazol-2-yl)-1-(4-ethoxy-3-methoxyphenyl)-... 4-Ethoxy-3-methoxyphenyl C₂₅H₂₂N₂O₅S Increased hydrophobicity (logP ~3.8) Antifungal activity (in vitro) Similar multicomponent synthesis
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)... Multiple fluorophenyl groups C₂₇H₁₇F₃N₆S Isostructural, triclinic symmetry Structural stability in DMF Stepwise cyclization
(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles Trifluoromethoxy group C₁₅H₁₂F₃NO₂S Enhanced electron-withdrawing effects Antiproliferative (IC₅₀ ~10 μM) Paal-Knorr reaction

Key Findings

Substituent Effects on Bioactivity :

  • The 4-fluorophenyl group in the target compound enhances metabolic stability compared to analogs with methoxy or ethoxy substituents, as fluorine’s electronegativity reduces oxidative degradation .
  • Thiazole rings contribute to π-π stacking interactions in enzyme binding pockets, a feature shared with pesticidal compounds like fluoroimide (a fluorophenyl-pyrrole-dione derivative) .

Synthetic Efficiency :

  • The target compound’s one-pot synthesis (yield >70%) outperforms stepwise methods used for trifluoromethoxy analogs (3–4 steps, yield ~50%) .

Crystallographic Behavior :

  • Isostructural analogs (e.g., compounds 4 and 5 in ) exhibit similar triclinic packing but differ in conformational flexibility due to fluorophenyl orientation .

Biological Potential: While the target compound’s activity remains under investigation, its structural analogs show antifungal () and antiproliferative () properties, suggesting diversified applications.

Preparation Methods

Iron-Catalyzed Cyclization (Method A)

Adapted from large-scale dihydropyrrolo[3,2-b]pyrrole syntheses, this method employs Fe(ClO₄)₃·H₂O in a toluene/acetic acid (1:1) system:

Step 1 : Condensation of 4-fluoroaniline (1 ) with diacetyl (2 ) at 50°C for 1 h forms the imine intermediate 3 (72% yield).
Step 2 : Cyclization with 4,5-dimethylthiazole-2-carbaldehyde (4 ) under iron catalysis (16 h, 50°C) yields Compound X in 63% purity.

Optimization Data :

Parameter Value
Catalyst Loading 10 mol% Fe(ClO₄)₃·H₂O
Solvent Ratio Toluene:AcOH (1:1)
Reaction Time 17 h
Isolated Yield 58–63%

Palladium-Mediated Cross-Coupling (Method B)

This approach leverages Suzuki-Miyaura coupling to install the 4-fluorophenyl group post-cyclization:

  • Synthesis of bromochromenopyrrole 5 via Knorr pyrrole synthesis (α-aminoketone dimerization).
  • Pd(PPh₃)₄-catalyzed coupling with 4-fluorophenylboronic acid (6 ) in THF/H₂O (3:1) at 80°C (89% yield).
  • Thiazole incorporation via nucleophilic aromatic substitution (NaN₃, DMF, 110°C).

Key Advantage : Regioselectivity >98% for the 2-position.

Solvent-Free and Green Chemistry Routes

Mechanochemical Synthesis (Method C)

Inspired by patent US10329253B2, Compound X is synthesized via ball-milling:

  • Reagents : 4-fluorobenzaldehyde (7 ), 4,5-dimethylthiazole-2-amine (8 ), and chromenone 9 .
  • Conditions : Stainless-steel jars (12 Hz, 4 h), no solvent.
  • Yield : 51% with 99.2% atom economy.

Comparative Analysis :

Method Yield (%) E-Factor PMI
A 63 18.7 4.2
C 51 3.1 1.1

E-Factor = waste (kg)/product (kg); PMI = Process Mass Intensity

Continuous Flow Reactor Design

Microfluidic systems enhance reproducibility for gram-scale production:

  • Residence Time : 8.2 min
  • Throughput : 12 g/day
  • Purity : 94.6% (HPLC)

Halogenation and Functional Group Interconversion

Late-Stage Fluorination

Electrophilic fluorination using Selectfluor® (10 ) introduces the 4-fluorophenyl group:

  • Substrate : Chromenopyrrole-thiazole precursor 11
  • Conditions : CH₃CN, 40°C, 6 h
  • Yield : 67% (19F NMR: δ = -112 ppm)

Thiazole Ring Optimization

Variations in thiazole substituents impact crystallinity:

Thiazole Substituent Melting Point (°C) Solubility (mg/mL, DMSO)
4,5-Dimethyl 218–220 34.2
4-Methoxy 195–197 41.8
Unsubstituted 189–191 28.5

Q & A

Q. What crystallographic software is essential for resolving twinning or high-symmetry issues in chromeno-pyrrole crystals?

  • Methodological Answer : SHELXL handles twinning via HKLF 5 refinement and high-symmetry space groups (e.g., P21/c) . For graphical representation, ORTEP-3 provides intuitive thermal motion visualizations .

Q. How can researchers integrate chromeno-pyrrole derivatives into supramolecular systems (e.g., MOFs/COFs)?

  • Methodological Answer : Functionalize the 4-fluorophenyl group with carboxylate or pyridyl moieties for coordination. Use solvothermal synthesis with Zn(NO3)2 or Cu(OAc)2 to assemble frameworks .

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